4-Ethoxy-3-methoxycinnamohydroxamic acid
Description
4-Ethoxy-3-methoxycinnamohydroxamic acid is a hydroxamic acid derivative of cinnamic acid, featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 4- and 3-positions of the aromatic ring, respectively. The hydroxamic acid group (-CONHOH) replaces the carboxylic acid (-COOH) found in its parent compound, 4-hydroxy-3-methoxycinnamic acid (ferulic acid).
Properties
CAS No. |
26228-02-4 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C12H15NO4/c1-3-17-10-6-4-9(8-11(10)16-2)5-7-12(14)13-15/h4-8,15H,3H2,1-2H3,(H,13,14)/b7-5+ |
InChI Key |
WNFZOYNOAJBUIG-FNORWQNLSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NO)OC |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NO)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NO)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4-Ethoxy-3-methoxycinnamohydroxamic acid with three analogs:
*Inferred from substituent effects.
Key Observations:
- Substituent Effects : Replacing the hydroxyl group in ferulic acid with ethoxy (this compound) increases lipophilicity (higher logP), likely reducing water solubility but improving membrane permeability .
- Positional Isomerism : 3-Hydroxy-4-methoxycinnamic acid demonstrates that substituent position significantly alters biological activity, such as antioxidant efficacy or receptor binding .
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